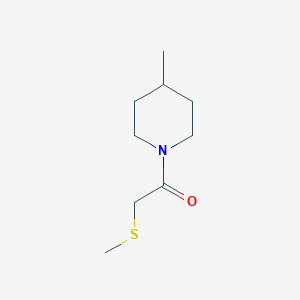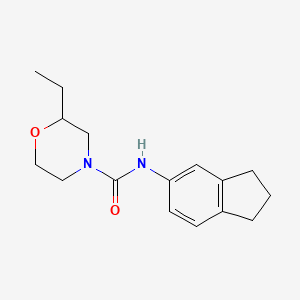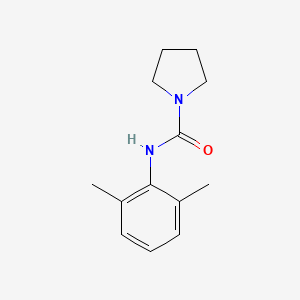
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors that are involved in disease progression. For example, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting acetylcholinesterase, N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide has been found to have various biochemical and physiological effects. For example, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect against oxidative stress. It has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is its potential therapeutic applications. The compound has been found to exhibit significant activity against various diseases, which makes it a promising candidate for drug development. However, one of the limitations of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide. One direction is to further investigate the mechanism of action of the compound. This can help to identify new targets for drug development and improve our understanding of the compound's therapeutic potential. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. This can help to make the compound more accessible for research and drug development. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in vivo, which can help to determine its potential as a therapeutic agent.
Conclusion:
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of the compound and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2,6-dimethylbenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease. Additionally, N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide has been found to protect against dopaminergic neuron degeneration, which is associated with Parkinson's disease.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-7-11(2)12(10)14-13(16)15-8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMIPVILLCTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

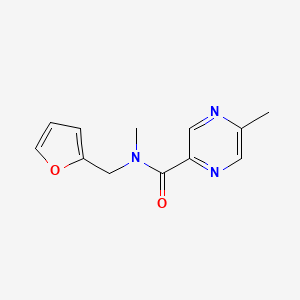
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
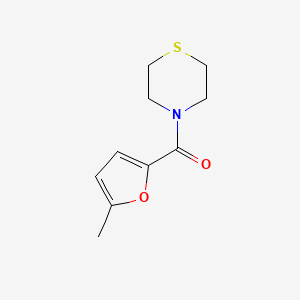
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

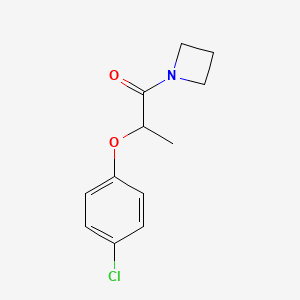
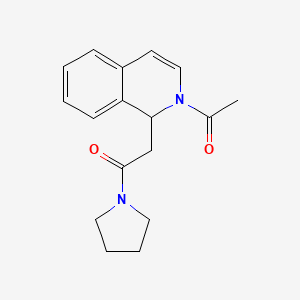
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)
